4-Bromo-2-fluoro-3-methoxybenzaldehyde
Overview
Description
4-Bromo-2-fluoro-3-methoxybenzaldehyde: is an aromatic aldehyde with the molecular formula C8H6BrFO2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and methoxy groups. This compound is used in various chemical syntheses and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds such as 3-fluoro-4-methoxybenzaldehyde have been used in the synthesis of resveratrol derivatives as potent inhibitors of lysine specific demethylase 1 (lsd1), a therapeutic target for cancer treatment and other related diseases .
Mode of Action
It’s known that benzylic halides typically react via nucleophilic substitution pathways . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been used in the synthesis of resveratrol derivatives, which are known to inhibit lsd1, affecting the methylation status of histones and influencing gene expression .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (23304) and its solid physical form suggest that these factors could influence its bioavailability .
Action Environment
The compound is typically stored under an inert gas (nitrogen or argon) at 2-8°c, suggesting that these conditions may be important for its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-3-methoxybenzaldehyde typically involves the following steps:
Metal Halogen Exchange and Formylation: The starting material, 1,4-dibromo-2-fluorobenzene, undergoes metal halogen exchange with a suitable reagent such as butyl lithium or tributylmagnesium ate complex.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Reduction: 4-Bromo-2-fluoro-3-methoxybenzyl alcohol.
Oxidation: 4-Bromo-2-fluoro-3-methoxybenzoic acid.
Scientific Research Applications
4-Bromo-2-fluoro-3-methoxybenzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
- 4-Bromo-2-fluoro-3-methoxybenzyl alcohol
- 4-Bromo-2-fluoro-3-methoxybenzoic acid
- 4-Bromo-2-fluoro-N-methylbenzamide
- 4-Bromobenzotrifluoride
- 6-Bromo-2-fluoro-3-methoxybenzaldehyde
Comparison: 4-Bromo-2-fluoro-3-methoxybenzaldehyde is unique due to the specific combination of bromine, fluorine, and methoxy substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a unique reactivity profile and selectivity in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
4-bromo-2-fluoro-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEKAAWOIBRRRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296701 | |
Record name | 4-Bromo-2-fluoro-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820614-17-2 | |
Record name | 4-Bromo-2-fluoro-3-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820614-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluoro-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-fluoro-3-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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